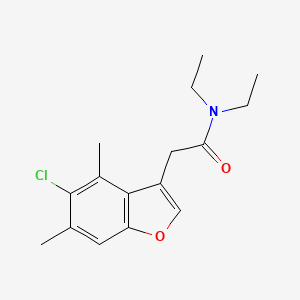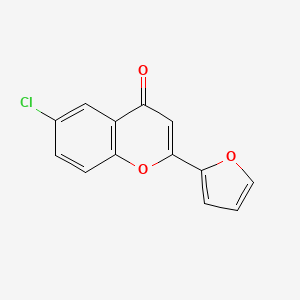
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide, also known as Compound A, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways and transcription factors. In cancer cells, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A activates the p53 pathway by stabilizing the p53 protein and increasing its transcriptional activity, leading to cell cycle arrest and apoptosis. In macrophages and microglia, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease models, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A reduces neuroinflammation and improves cognitive function by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A induces cell cycle arrest and apoptosis through the activation of the p53 pathway. In macrophages and microglia, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of the NF-κB pathway. In Alzheimer's disease models, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A reduces neuroinflammation and improves cognitive function by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A has several advantages for lab experiments, including its synthetic accessibility, high yield and purity, and potential therapeutic properties in various fields of research. However, there are also limitations to its use, including its limited solubility in aqueous solutions, potential toxicity at high concentrations, and lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
For research on 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A include further elucidation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety and efficacy in preclinical and clinical studies. In cancer research, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A could be further developed as a potential anticancer agent for various types of cancer. In inflammation research, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A could be further studied for its potential therapeutic properties in various inflammatory diseases. In neurological disorder research, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A could be further evaluated for its potential neuroprotective and cognitive-enhancing effects in animal models and humans.
Synthesemethoden
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A can be synthesized through a multi-step process involving the reaction of 5-chloro-4,6-dimethyl-1-benzofuran-3-carboxylic acid with N,N-diethylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of the p53 pathway. In inflammation research, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In neurological disorder research, 2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide A has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-5-18(6-2)14(19)8-12-9-20-13-7-10(3)16(17)11(4)15(12)13/h7,9H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPBEXGAVDOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=COC2=C1C(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981951.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![N~1~-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B4981979.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)

![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)

![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)
